

Application Notes and Protocols for the Chromatographic Analysis of Penthiopyrad

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Compound of Interest

Compound Name: Penthiopyrad

Cat. No.: B7944325

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Penthiopyrad is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.^{[1][2]} Its widespread use in agriculture necessitates robust and reliable analytical methods for residue monitoring in various matrices to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the analysis of **penthiopyrad** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for quantitative analysis.

I. Analytical Method for Penthiopyrad in Agricultural Products

This section outlines a validated method for the determination of **penthiopyrad** residues in fruits, vegetables, grains, legumes, nuts, seeds, and tea leaves.

Principle

Penthiopyrad is extracted from the sample matrix using acetone. The extract is then subjected to a clean-up procedure involving graphitized carbon black and octadecylsilanized silica gel solid-phase extraction (SPE) cartridges to remove interfering matrix components. Quantification is performed by LC-MS/MS.^[3]

Experimental Protocol

1.2.1. Reagents and Materials

- **Penthiopyrad** analytical standard (purity $\geq 99\%$)[3]
- Acetone, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Graphitized carbon black SPE cartridges (500 mg)[3]
- Octadecylsilanized (C18) silica gel SPE cartridges (1,000 mg)[3]

1.2.2. Standard Solution Preparation

Prepare stock solutions of **penthiopyrad** in acetonitrile. From the stock solution, prepare a series of working standard solutions in a mixture of acetonitrile and water (7:3, v/v) to construct a calibration curve. A typical concentration range is 0.0005 to 0.01 mg/L.[3]

1.2.3. Sample Preparation

The extraction procedure varies depending on the sample matrix:[3]

- Fruits and Vegetables: Weigh 20.0 g of the homogenized sample.
- Grains, Legumes, Nuts, and Seeds: Weigh 10.0 g of the ground sample.
- Tea Leaves: Weigh 5.00 g of the ground sample and add 20 mL of water. Let it stand for 30 minutes.

To the prepared sample, add 100 mL of acetone and homogenize. Filter the mixture under suction. To the remaining residue, add 50 mL of acetone, homogenize again, and filter. Combine the filtrates and adjust the final volume to 200 mL with acetone.[3]

1.2.4. Clean-up Procedure

- Graphitized Carbon Black SPE:
 - Condition a graphitized carbon black cartridge with 5 mL of acetone.[3]
 - Load an aliquot of the sample extract (5 mL for fruits/vegetables and tea leaves; 10 mL for grains/legumes/nuts/seeds) onto the cartridge.[3]
 - Elute the cartridge with 15 mL of acetone.[3]
 - Add 10 mL of water to the eluate and concentrate to approximately 10 mL at a temperature below 40°C.[3]
- C18 SPE:
 - Condition a C18 cartridge sequentially with 5 mL of acetonitrile and 5 mL of water.[3]
 - Load the concentrated eluate from the previous step onto the cartridge.[3]
 - Wash the cartridge with 10 mL of acetonitrile/water (2:3, v/v) and discard the effluent.[3]
 - Elute the analyte with 10 mL of acetonitrile/water (7:3, v/v).[3]
 - Adjust the final volume of the eluate to exactly 10 mL with acetonitrile/water (7:3, v/v). This is the test solution.[3]

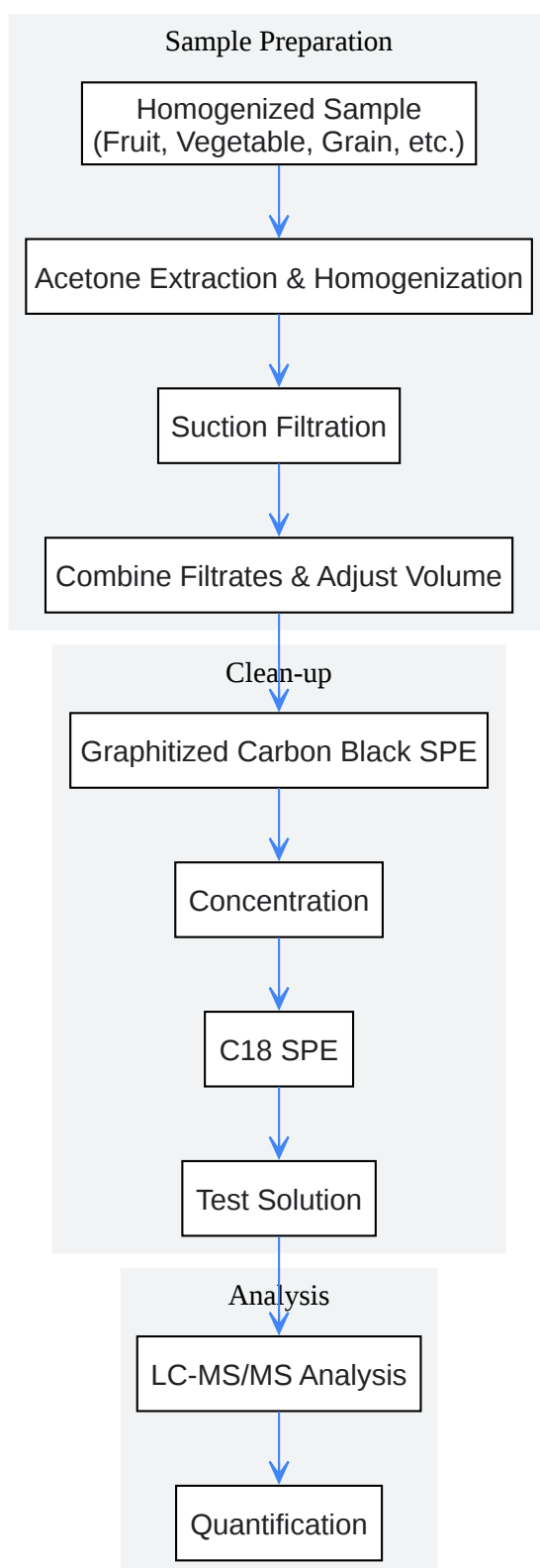
Instrumental Analysis (LC-MS/MS)

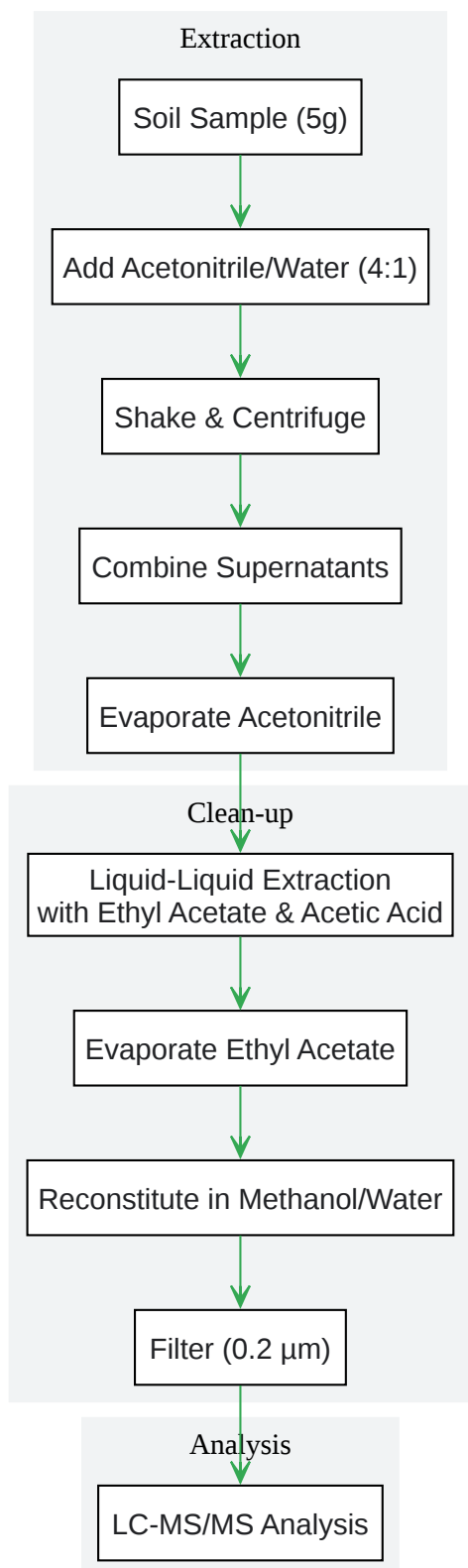
- Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[3]
- Injection Volume: 10 µL[3]
- Confirmation: Confirmation of **penthioopyrad** can be achieved by monitoring multiple reaction monitoring (MRM) transitions.[3][4]

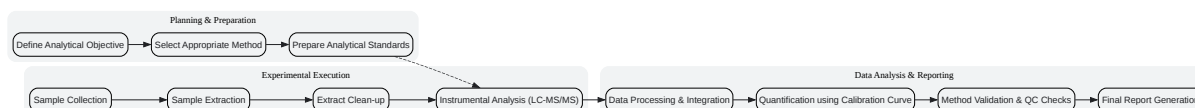
Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.005 - 1 mg/L	[5] [6]
Correlation Coefficient (R ²)	> 0.998	[5] [6]
Limit of Quantification (LOQ)	0.01 mg/kg	[3] [5] [6]
Limit of Detection (LOD)	0.0015 mg/kg	[5] [6]

Experimental Workflow Diagram







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